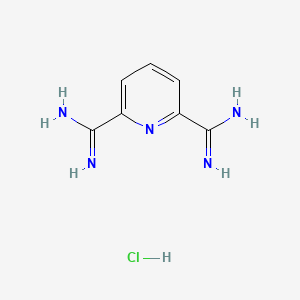
Pyridine-2,6-dicarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,6-dicarboximidamide;hydrochloride is a chemical compound with the molecular formula C7H9N5·2HCl. It is known for its role as a ligand in various chemical reactions, particularly in nickel-catalyzed cross-coupling reactions. This compound is often used in scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-dicarboximidamide;hydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with an appropriate amidine source under acidic conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,6-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nickel catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nickel catalysts are often employed in cross-coupling reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nickel-catalyzed cross-coupling reactions typically yield coupled products involving basic nitrogen heterocycles .
Scientific Research Applications
Pyridine-2,6-dicarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) bonds
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds due to its ability to facilitate complex chemical transformations.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pyridine-2,6-dicarboximidamide;hydrochloride primarily involves its role as a ligand in catalytic reactions. It coordinates with nickel catalysts to facilitate the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. This coordination enhances the reactivity and selectivity of the catalytic process .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxamide: Another pyridine derivative used as a ligand for transition metals.
4-Methoxypicolinimidamide hydrochloride: A compound with similar reactivity used in nickel catalysis.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: A nickel complex used in similar catalytic reactions.
Uniqueness: Pyridine-2,6-dicarboximidamide;hydrochloride is unique due to its high reactivity and selectivity in nickel-catalyzed cross-coupling reactions. Its ability to form stable complexes with nickel catalysts makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C7H10ClN5 |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
InChI Key |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)



